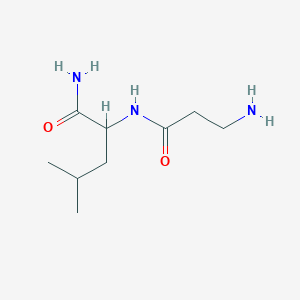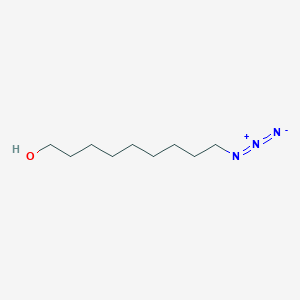
9-Azido-1-nonanol
Descripción general
Descripción
9-Azido-1-nonanol is an organic compound with the molecular formula C9H19N3O. It is characterized by the presence of an azido group (-N3) attached to the ninth carbon of a nonanol chain. This compound is of significant interest due to its versatile applications in various fields, including organic synthesis, bioconjugation, and material science .
Aplicaciones Científicas De Investigación
9-Azido-1-nonanol is widely utilized in scientific research due to its unique chemical properties. Some of its applications include:
Bioconjugation and Click Chemistry: It serves as a valuable building block for the synthesis of complex molecules and materials.
Organic Synthesis: Acts as a key precursor for various synthetic transformations.
Material Science: Used in the development of high-energy-density materials and propellants.
Pharmaceutical Science: Involved in the synthesis of bioactive compounds and drug discovery.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 9-Azido-1-nonanol can be synthesized through several methods. One common approach involves the conversion of 9-bromo-1-nonanol to this compound using sodium azide in a solvent such as acetonitrile at elevated temperatures (around 60°C) . Another method involves a one-pot synthesis directly from alcohols by stirring a solution of sodium azide in dimethyl sulfoxide (DMSO) with a mixture of triphenylphosphine, iodine, and imidazole .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general principles of organic synthesis and scale-up techniques apply. These methods typically involve optimizing reaction conditions to maximize yield and purity while ensuring safety and cost-effectiveness.
Análisis De Reacciones Químicas
Types of Reactions: 9-Azido-1-nonanol undergoes various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, often leading to the formation of triazoles through azide-alkyne cycloaddition.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Common Reagents and Conditions:
Sodium Azide: Used in the synthesis of this compound from 9-bromo-1-nonanol.
Triphenylphosphine, Iodine, and Imidazole: Used in the one-pot synthesis method.
Major Products:
Mecanismo De Acción
The mechanism of action of 9-azido-1-nonanol primarily involves the reactivity of the azido group. The azido group is an electron-rich functionality that can undergo various chemical transformations. For example, in azide-alkyne cycloaddition reactions, the azido group reacts with alkynes to form triazoles, a process that is widely used in bioconjugation and click chemistry . Additionally, the azido group can be reduced to an amine, which can then participate in further chemical reactions .
Comparación Con Compuestos Similares
- 1-Azido-2-propanol
- 2-Azidoethanol
- 3-Azidopropanol
Comparison: Compared to other azido alcohols, 9-azido-1-nonanol has a longer carbon chain, which can influence its solubility, reactivity, and applications. Its unique structure makes it particularly useful in the synthesis of long-chain triazoles and other complex molecules .
Propiedades
IUPAC Name |
9-azidononan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19N3O/c10-12-11-8-6-4-2-1-3-5-7-9-13/h13H,1-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGMDLSJNBAFUCK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCN=[N+]=[N-])CCCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


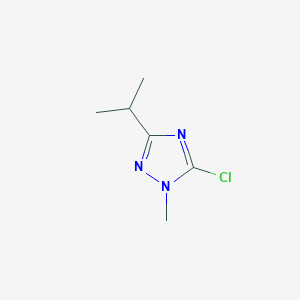
![1-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]piperazine trihydrate](/img/structure/B1405035.png)
![Sodium 2-[11-(propan-2-yl)-5-thia-2,7-diazatricyclo[6.4.0.0,2,6]dodeca-1(8),3,6-trien-3-yl]acetate](/img/structure/B1405036.png)
![tert-butyl N-[1-(4-oxooxan-3-yl)ethyl]carbamate](/img/structure/B1405037.png)



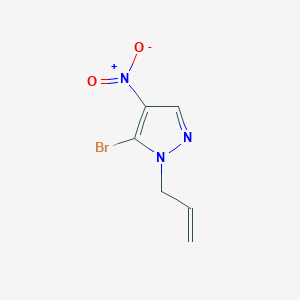
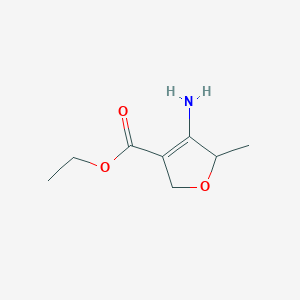
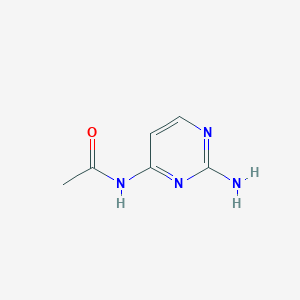
![4-Chloro-2-(methylthio)thiazolo[5,4-c]pyridine](/img/structure/B1405049.png)
